molecular formula C20H14Se B14480645 9-(Phenylselanyl)phenanthrene CAS No. 65490-23-5

9-(Phenylselanyl)phenanthrene

Cat. No.: B14480645
CAS No.: 65490-23-5
M. Wt: 333.3 g/mol
InChI Key: CCVZHCZZOIMNLQ-UHFFFAOYSA-N
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Description

9-(Phenylselanyl)phenanthrene is an organoselenium compound derived from phenanthrene, a polycyclic aromatic hydrocarbon This compound features a phenylselanyl group attached to the ninth position of the phenanthrene structure

Preparation Methods

The synthesis of 9-(Phenylselanyl)phenanthrene typically involves the functionalization of phenanthrene at the ninth position. One common method includes the bromination of phenanthrene to form 9-bromophenanthrene, followed by a nucleophilic substitution reaction with phenylselenol. The reaction conditions often involve the use of solvents like carbon tetrachloride and catalysts such as iron bromide to facilitate the substitution process .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach involves large-scale bromination and subsequent substitution reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

9-(Phenylselanyl)phenanthrene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields selenoxides, while reduction with sodium borohydride produces selenides.

Scientific Research Applications

9-(Phenylselanyl)phenanthrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(Phenylselanyl)phenanthrene involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes and selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The compound’s ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways .

Comparison with Similar Compounds

9-(Phenylselanyl)phenanthrene can be compared with other organoselenium compounds such as:

The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its sulfur or nitrogen analogs.

Properties

CAS No.

65490-23-5

Molecular Formula

C20H14Se

Molecular Weight

333.3 g/mol

IUPAC Name

9-phenylselanylphenanthrene

InChI

InChI=1S/C20H14Se/c1-2-9-16(10-3-1)21-20-14-15-8-4-5-11-17(15)18-12-6-7-13-19(18)20/h1-14H

InChI Key

CCVZHCZZOIMNLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]C2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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